![molecular formula C8H3Cl2F5O B1409974 2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride CAS No. 1806349-66-5](/img/structure/B1409974.png)
2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride
Overview
Description
2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride , also known by its systematic name 2,4-dichloro-α,α,α-trifluorotoluene , is a chemical compound with the molecular formula Cl2C6H3CF3 . It belongs to the class of aromatic compounds and is characterized by its unique substitution pattern, combining chlorine, fluorine, and methoxy groups on a benzene ring. The compound exhibits interesting properties due to its halogenated and trifluoromethyl substituents .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride consists of a benzene ring with two chlorine atoms (Cl) at positions 2 and 4, a difluoromethoxy group (CF2H2O) at position 6, and three trifluoromethyl groups (CF3) attached to the benzene ring. The arrangement of these substituents significantly influences the compound’s reactivity, stability, and physical properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions. Researchers have explored its utility in the synthesis of more complex molecules, such as pharmaceutical intermediates and agrochemicals. Specific examples of reactions involving this compound would require further investigation from the relevant literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Electrochemistry and Solvent Applications
2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride and its derivatives, like benzotrifluoride, are significant in electrochemistry. Benzotrifluoride has been recognized as a beneficial alternative to chlorohydrocarbons or difluorobenzene, particularly when a noncoordinating solvent is desired for electrochemical studies of transition metal complexes. It's noted for its low cost, high purity, and compatibility with both organic and fluorous solvents (Ohrenberg & Geiger, 2000).
Synthesis and Material Properties
In the field of materials science, derivatives of 2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride, such as 2-diglycidylether and 4-diglycidylether of benzotrifluoride, have been synthesized and examined for their thermal and mechanical properties. These fluorine-containing epoxy resins have shown different reactivity and stability factors, influencing their suitability in various applications (Heo & Park, 2009).
Fluorescence Probes Development
In the development of fluorescence probes, derivatives of benzotrifluoride have been utilized to create novel probes that can detect reactive oxygen species and distinguish specific species. Such probes have significant implications in biological and chemical applications, providing tools to study the roles of reactive oxygen species in various contexts (Setsukinai et al., 2003).
Chemical Synthesis and Reactions
Benzotrifluoride derivatives, including those related to 2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride, are used in various chemical syntheses and reactions. For example, they've been employed in studies examining spin-spin coupling constants in benzotrifluoride derivatives, indicating their importance in understanding molecular interactions and behavior (Schaefer et al., 1983).
Industrial Application and Safety
In industrial applications, the safety of processes involving compounds like 2,4-dichloro benzotrifluoride is a key concern. Studies have been conducted to understand the thermodynamic and kinetic behavior of these compounds in potential runaway reactions, which is crucial for implementing new production processes in existing plants (Maestri, Curti, & Rota, 2018).
properties
IUPAC Name |
1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-3-1-4(10)6(8(13,14)15)5(2-3)16-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNDFZWKEFIPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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